4-(2-Fluorophenyl)cyclohexanone

Vue d'ensemble

Description

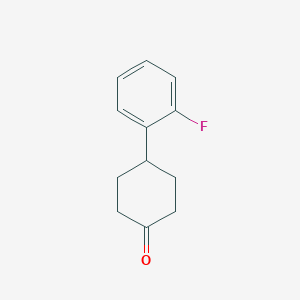

4-(2-Fluorophenyl)cyclohexanone is an organic compound with the molecular formula C12H13FO It is a derivative of cyclohexanone, where a fluorophenyl group is attached to the fourth carbon of the cyclohexanone ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluorophenyl)cyclohexanone typically involves the reaction of cyclohexanone with 2-fluorobenzene under specific conditions. One common method is the Friedel-Crafts acylation, where cyclohexanone is reacted with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(2-Fluorophenyl)cyclohexanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound oxime using oxidizing agents such as hydrogen peroxide in the presence of a catalyst.

Reduction: Reduction of this compound can yield 4-(2-fluorophenyl)cyclohexanol using reducing agents like sodium borohydride.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, catalysts like sodium tungstate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, under basic or acidic conditions depending on the nucleophile.

Major Products Formed:

Oxidation: this compound oxime.

Reduction: 4-(2-fluorophenyl)cyclohexanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that derivatives of 4-(2-Fluorophenyl)cyclohexanone exhibit significant anticancer properties. For instance, compounds containing this structure have been evaluated for their ability to inhibit human topoisomerase II, a validated target for anticancer drugs. In a study involving virtual screening of small compounds, several derivatives demonstrated promising inhibitory activity against topoisomerase IIα, with IC50 values indicating their potency as potential anticancer agents .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. Research suggests that certain derivatives may exhibit properties similar to well-known psychoactive substances, potentially offering new avenues for treating psychiatric disorders. The pharmacodynamics of these compounds are being explored to assess their efficacy and safety profiles in preclinical models .

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including Friedel-Crafts acylation and other organic synthesis techniques. The ability to modify the fluorophenyl group allows for the development of a library of derivatives with tailored biological activities.

Structure-Activity Relationship (SAR) Studies

SAR studies have been critical in understanding how modifications to the cyclohexanone structure influence biological activity. For example, introducing different substituents on the phenyl ring has been shown to enhance or diminish anticancer activity, providing insights into optimizing lead compounds for further development .

Preclinical Evaluations

Several preclinical studies have evaluated the efficacy of this compound derivatives in cancer models. For instance, one study reported that specific derivatives achieved significant tumor regression in xenograft models, demonstrating their potential as effective anticancer agents .

Toxicological Assessments

Toxicological evaluations are essential for determining the safety profile of these compounds. Studies have indicated that while some derivatives show promise in therapeutic applications, they also require thorough assessment to understand their toxicity and side effects in vivo .

Data Summary Table

| Application Area | Activity Type | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer | Inhibitory activity against topoisomerase IIα |

| Neuropharmacology | Psychoactive Potential | Similarities to known psychoactive substances |

| Synthesis | Synthetic Routes | Achievable via Friedel-Crafts acylation |

| Structure-Activity Relationship (SAR) | Optimization | Modifications enhance or reduce biological activity |

| Preclinical Evaluations | Tumor Regression | Significant tumor regression observed in xenograft models |

| Toxicological Assessments | Safety Profile | Required thorough evaluations for safety |

Mécanisme D'action

The mechanism of action of 4-(2-Fluorophenyl)cyclohexanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The fluorophenyl group can enhance the compound’s binding affinity to certain molecular targets, making it a useful scaffold in drug design .

Comparaison Avec Des Composés Similaires

2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, where the chlorine group is replaced by fluorine.

Cyclohexanone: The parent compound, which lacks the fluorophenyl group and has different chemical properties and reactivity.

Uniqueness: 4-(2-Fluorophenyl)cyclohexanone is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, reactivity, and potential biological activity compared to its non-fluorinated counterparts.

Activité Biologique

4-(2-Fluorophenyl)cyclohexanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

This compound is characterized by its cyclohexanone structure substituted with a fluorophenyl group. The presence of the fluorine atom significantly influences its reactivity and biological activity, making it a subject of extensive research.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that it may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. For example, studies have shown that similar compounds can affect cellular processes such as apoptosis and proliferation in cancer cells .

Antitumor Activity

Research has demonstrated that derivatives of cyclohexanones exhibit antitumor properties. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines, including prostate and colon cancer. A notable study reported IC50 values for related compounds indicating effective inhibition of tumor growth .

Analgesic Properties

In studies involving cyclohexanones, certain derivatives have been identified with analgesic effects. These compounds have demonstrated the ability to relieve pain in animal models, suggesting potential therapeutic applications in pain management .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has indicated that similar compounds might offer protection against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Case Studies

- Antitumor Efficacy : A study evaluated the effects of a compound related to this compound on acute leukemia models in mice. The compound demonstrated significant tumor regression at specific dosages, highlighting its potential as an anticancer agent .

- Pain Relief : In a preclinical study, derivatives of cyclohexanones were tested for their analgesic properties. Results indicated that these compounds could effectively antagonize opioid-induced side effects while providing pain relief .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Antitumor Activity | Analgesic Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Moderate | Moderate | Potential |

| 4-Amino-4-aryl-cyclohexanones | High | High | Low |

| 4-Fluorophenylcyclohexanol | Low | Moderate | Moderate |

Propriétés

IUPAC Name |

4-(2-fluorophenyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-4,9H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKBYDIWDLQZFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611218 | |

| Record name | 4-(2-Fluorophenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218776-92-2 | |

| Record name | 4-(2-Fluorophenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.